Gilvocarcin V - 77879-90-4

Gilvocarcin V

Catalog Number: EVT-269084
CAS Number: 77879-90-4
Molecular Formula: C27H26O9
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gilvocarcin V (GV) is a natural product antibiotic classified as a benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside. [, ] It is produced by several Streptomyces species, with Streptomyces griseoflavus Gö 3592 being the most extensively studied producer. [, , , ] GV is a member of a distinct family of compounds exhibiting potent antitumor activity coupled with remarkably low toxicity. [, , ] This combination makes GV and its analogues attractive targets for the development of novel anticancer therapeutics. [, , , ]

Future Directions
  • Improving Solubility: Developing GV analogues with improved water solubility is crucial for enhancing its bioavailability and therapeutic potential. [, , ] Various strategies, such as chemical modifications of the GV structure or formulation approaches, could be explored to overcome its solubility limitations.
  • Structure-Activity Relationship Studies: Further investigations into the structure-activity relationship of GV and its analogues are essential for optimizing its anticancer activity and reducing potential side effects. [, , ] Specifically, exploring modifications to the sugar moiety and the aromatic core could lead to the development of more potent and selective antitumor agents.
  • Mechanism of Action Studies: While the general mechanism of action of GV is understood, further research is necessary to fully elucidate the intricacies of its interactions with DNA and histone H3. [, , , , ] Understanding these interactions in greater detail could lead to the development of more targeted and effective anticancer therapies.
  • Combination Therapies: Exploring the potential of GV in combination with other anticancer agents could lead to synergistic effects and improved treatment outcomes. []
  • Drug Delivery Systems: Developing novel drug delivery systems for GV could improve its targeted delivery to tumor sites, thereby enhancing its efficacy and reducing off-target toxicity. []
Classification

Gilvocarcin V is classified as an antitumor antibiotic and belongs to the broader category of polyketide glycosides. Its unique structure contributes to its biological activity, distinguishing it from other antibiotics in the same class .

Synthesis Analysis

The synthesis of Gilvocarcin V has been approached through various methods, including total synthesis and biosynthetic pathways.

Total Synthesis

One notable method involves a total synthesis that utilizes a convergent strategy, allowing for the assembly of complex molecular structures from simpler precursors. The synthesis typically includes the following steps:

  • Formation of Silyl Enol Ethers: Indanones are converted into their corresponding silyl enol ethers.
  • Cyclopropanation: This step introduces cyclopropane rings into the molecular framework.
  • C-Glycosylation: A critical step where a sugar moiety is attached to the aglycone structure, enhancing biological activity .

Biosynthesis

The biosynthetic pathway of Gilvocarcin V involves several enzymes encoded by a specific gene cluster identified in Streptomyces griseoflavus. Key steps include:

Molecular Structure Analysis

Gilvocarcin V has a complex molecular structure characterized by:

  • A coumarin core, which is essential for its biological activity.
  • A C-glycoside linkage, connecting the sugar moiety to the aglycone.
  • A vinyl side chain, which plays a role in its interaction with biological targets.

The molecular formula is C21H23O9C_{21}H_{23}O_{9} with a molecular weight of approximately 423.4 g/mol. Detailed structural elucidation has been achieved through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Gilvocarcin V participates in various chemical reactions that are crucial for its biosynthesis and potential modifications for therapeutic applications:

  • Oxidative Rearrangement Reactions: These reactions are catalyzed by specific oxygenases that rearrange precursors into active forms.
  • Glycosylation Reactions: The formation of C-glycosidic bonds is facilitated by glycosyltransferases, which are critical for attaching sugar moieties to the aglycone.
  • Dehydration and Reduction Reactions: These may occur during synthetic modifications or metabolic processes within producing organisms .
Mechanism of Action

The mechanism of action of Gilvocarcin V involves several pathways:

  1. DNA Interaction: Gilvocarcin V intercalates into DNA, disrupting replication and transcription processes, leading to cell death.
  2. Inhibition of Topoisomerases: The compound inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication.
  3. Induction of Apoptosis: By triggering apoptotic pathways, Gilvocarcin V promotes programmed cell death in cancer cells, enhancing its therapeutic potential .
Physical and Chemical Properties Analysis

Gilvocarcin V exhibits distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to alkaline environments or light.
  • Melting Point: Specific melting point data varies but typically falls within a range indicative of complex organic molecules.

These properties influence its formulation and delivery in pharmaceutical applications .

Applications

Gilvocarcin V has several scientific applications:

  • Antitumor Agent: Its primary application lies in oncology as an effective treatment against various cancers, particularly due to its selective cytotoxicity.
  • Research Tool: It serves as a model compound for studying antibiotic resistance mechanisms and developing new anticancer drugs through synthetic modifications or combinatorial biosynthesis.
  • Biosynthetic Studies: The study of its biosynthetic pathways provides insights into polyketide synthesis, potentially leading to novel drug discoveries .
Introduction to Gilvocarcin V as a Model Antitumor Antibiotic

Historical Discovery and Taxonomic Classification in Streptomyces spp.

Gilvocarcin V (GV), initially designated as Antibiotic 1072B, was first isolated in 1981 from Streptomyces gilvotanareus (NRRL 11382), a strain later reclassified as Streptomyces anandii [4]. This discovery occurred during systematic screening of actinomycete metabolites for antitumor activity, revealing GV’s potent activity against mouse sarcoma 180 and P388 leukemia models [4] [8]. The compound was independently identified by researchers in Germany and Japan, leading to alternative designations including Toromycin B and Anandimycin A, reflecting its discovery in Streptomyces griseoflavus Gö 3592 and other streptomycetes [2] [3] [7]. Taxonomically, GV-producing strains belong to the order Streptomycetales, characterized by their branched mycelia and capacity for complex polyketide biosynthesis. Strain variation accounts for minor structural differences in GV analogs; for example, Streptomyces polyformus generates Polycarcin V, a structural variant with altered glycosylation [5] [10].

Table 1: Nomenclature and Producing Organisms of Gilvocarcin V

SynonymProducing StrainTaxonomic Notes
Antibiotic 1072BStreptomyces gilvotanareus NRRL 11382Original isolate; reclassified as S. anandii
Anandimycin AStreptomyces anandiiStrain-specific nomenclature
Toromycin BStreptomyces griseoflavus Gö 3592German isolate with identical structure
NSC348115Multiple Streptomyces spp.National Cancer Service designation

Structural Uniqueness in the Benzo[d]naphtho[1,2-b]pyran-6-one Aryl C-Glycoside Family

Gilvocarcin V (C₂₇H₂₆O₉; MW 494.5 Da) exemplifies structural innovations within the gilvocarcin group. Its core consists of a tetracyclic benzo[d]naphtho[1,2-b]pyran-6-one chromophore, distinguished by a C-glycosidic linkage to D-fucofuranose at C-4—a rarity among natural products where O-glycosylation predominates [1] [8]. This bond confers exceptional stability against enzymatic hydrolysis, crucial for bioactivity persistence in vivo [3]. The sugar moiety’s absolute configuration (1′R, 2′R, 3′R, 4′S, 5′R) was confirmed via X-ray crystallography and CD spectroscopy comparisons with synthetic analogs [1].

The C-8 vinyl side chain (–CH=CH₂) represents GV’s most significant pharmacophore. Contrasting with gilvocarcins M (C-8 methyl) and E (C-8 ethyl), GV’s vinyl group enables photoactivated [2+2] cycloaddition with thymine residues in DNA, a mechanism central to its antitumor properties [1] [3] [7]. NMR and HR-ESI-MS analyses (e.g., δH 8.47–6.93 aromatic protons; m/z 513.1757 [M+H]⁺ for hydrated analogs) further delineate substitutions: 10,12-dimethoxy groups enhance chromophore planarity, facilitating DNA intercalation, while C-1 hydroxylation promotes hydrogen bonding with biological targets [1] [8].

Properties

CAS Number

77879-90-4

Product Name

Gilvocarcin V

IUPAC Name

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one

Molecular Formula

C27H26O9

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(28)7-6-13(20(21)25(14)36-27(15)32)26-24(31)23(30)22(29)11(2)35-26/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22+,23+,24-,26-/m1/s1

InChI Key

MSXWAMODDZJPTG-QGZLGSDISA-N

SMILES

CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O

Solubility

Soluble in DMSO

Synonyms

2064A
4-fucofuranose-1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benz(d)naphtho(1,2b)pyran-6-one
gilvocarcin V

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.